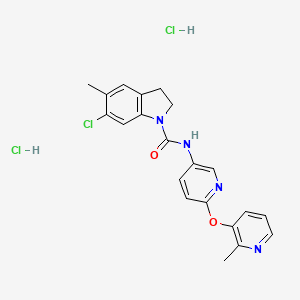

SB 242084 dihydrochloride

説明

特性

IUPAC Name |

6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4O2.2ClH/c1-13-10-15-7-9-26(18(15)11-17(13)22)21(27)25-16-5-6-20(24-12-16)28-19-4-3-8-23-14(19)2;;/h3-6,8,10-12H,7,9H2,1-2H3,(H,25,27);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCMNSEILNIPNSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)N(CC2)C(=O)NC3=CN=C(C=C3)OC4=C(N=CC=C4)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21Cl3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394600 | |

| Record name | 6-Chloro-5-methyl-N-{6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl}-2,3-dihydro-1H-indole-1-carboxamide dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049747-87-6 | |

| Record name | 6-Chloro-5-methyl-N-{6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl}-2,3-dihydro-1H-indole-1-carboxamide dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

SB 242084 Dihydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB 242084 dihydrochloride (B599025) is a potent and selective serotonin (B10506) 2C (5-HT2C) receptor antagonist. This technical guide provides a comprehensive overview of its mechanism of action, detailing its binding affinity, functional antagonism, and in vivo pharmacological effects. The information is compiled from various preclinical studies to serve as a resource for researchers in neuroscience and drug development.

Core Mechanism of Action: Selective 5-HT2C Receptor Antagonism

SB 242084 acts as a competitive antagonist at the 5-HT2C receptor.[1][2][3] It exhibits high affinity for this receptor, effectively blocking the binding of the endogenous agonist, serotonin (5-HT), and other synthetic agonists. This blockade prevents the activation of downstream signaling pathways typically initiated by 5-HT2C receptor stimulation.

Binding Affinity and Selectivity

SB 242084 demonstrates a high affinity for the human cloned 5-HT2C receptor, with a pKi of 9.0.[1][3][4] Its selectivity for the 5-HT2C receptor is a key feature, showing significantly lower affinity for other related serotonin receptor subtypes, as well as for dopamine (B1211576) and adrenergic receptors.[1][3][4][5] This high selectivity minimizes off-target effects, making it a valuable tool for studying the specific roles of the 5-HT2C receptor.

| Receptor Subtype | pKi Value | Fold Selectivity vs. 5-HT2C |

| 5-HT2C | 9.0 | - |

| 5-HT2B | 7.0 | 100-fold |

| 5-HT2A | 6.8 | 158-fold |

| 5-HT1A | 6.4 | >100-fold |

| 5-HT1B | 6.4 | >100-fold |

| 5-HT1D | 6.4 | >100-fold |

| 5-HT1E | 6.0 | >100-fold |

| 5-HT1F | <6.1 | >100-fold |

| 5-HT4 | <5.5 | >100-fold |

| 5-HT6 | 6.0 | >100-fold |

| 5-HT7 | 6.1 | >100-fold |

| Dopamine D2 | 6.2 | >100-fold |

| Dopamine D3 | 6.2 | >100-fold |

| Adrenergic α1 | <5.0 | >100-fold |

Table 1: Binding affinities (pKi) of SB 242084 for various neurotransmitter receptors. Data compiled from multiple sources.[1][3][4][5]

Functional Antagonism

In functional assays, SB 242084 acts as a competitive antagonist.[1][3] Studies using SH-SY5Y cells stably expressing the human 5-HT2C receptor have shown that SB 242084 inhibits the 5-HT-stimulated increase in phosphatidylinositol (PI) hydrolysis.[2][4] The pKb value of 9.3 in these assays closely aligns with its binding affinity, confirming its antagonist properties at the cellular level.[1][3][4]

Diagram 1: 5-HT2C Receptor Signaling Pathway and SB 242084 Inhibition.

In Vivo Pharmacology

SB 242084 is a brain-penetrant compound that exhibits a range of pharmacological effects in vivo, primarily related to its anxiolytic and dopamine-modulating properties.[4]

Anxiolytic-like Activity

SB 242084 has demonstrated anxiolytic-like effects in various rodent models of anxiety.[1][4][6] For instance, in the rat social interaction test, administration of SB 242084 (0.1-1 mg/kg, i.p.) increased the time spent in social interaction without affecting locomotion.[4] It also increased punished responding in the Geller-Seifter conflict test, further supporting its anxiolytic profile.[4]

Modulation of the Dopaminergic System

A significant aspect of SB 242084's mechanism of action is its influence on the mesolimbic and mesocortical dopamine systems. The 5-HT2C receptor is known to exert an inhibitory tone on dopaminergic neurons.[1][3] By blocking these receptors, SB 242084 disinhibits dopamine release.

-

Increased Dopamine Release: SB 242084 increases the basal activity of dopaminergic neurons in the ventral tegmental area (VTA) and enhances dopamine release in the nucleus accumbens.[1][2][3] Studies have shown that SB 242084 can increase dopamine levels in the striatum and nucleus accumbens by approximately 200% in animal models.[6]

-

Antagonism of Agonist-Induced Effects: SB 242084 effectively blocks the inhibitory effects of 5-HT2C agonists like m-chlorophenylpiperazine (mCPP) on mesolimbic dopaminergic activity.[1][3]

Diagram 2: Modulation of Dopaminergic Transmission by SB 242084.

Effects on Food Intake and Locomotion

SB 242084 antagonizes the hypophagic (reduced food intake) and hypolocomotor effects induced by 5-HT2C agonists like mCPP.[1][3][4] However, when administered alone, neither acute nor subchronic administration of SB 242084 has been shown to affect food intake or weight gain, distinguishing it from non-selective 5-HT2C antagonists that can induce hyperphagia.[4]

| In Vivo Effect | Model | Dosage and Administration | Outcome |

| Anxiolytic-like | Rat Social Interaction Test | 0.1-1 mg/kg, i.p. | Increased social interaction time |

| Anxiolytic-like | Rat Geller-Seifter Conflict Test | 0.1-1 mg/kg, i.p. | Increased punished responding |

| Antagonism of Hypolocomotion | mCPP-induced hypolocomotion in rats | ID50 of 0.11 mg/kg, i.p. and 2.0 mg/kg, p.o. | Inhibited mCPP-induced reduction in movement |

| Antagonism of Hypophagia | mCPP-induced hypophagia in rats | 2 and 6 mg/kg, p.o. | Antagonized the hypophagic response to mCPP |

| Dopamine Release | Microdialysis in rats | 5, 10 mg/kg, i.p. | Increased basal dopamine levels in the nucleus accumbens |

| Dopaminergic Neuron Firing | Electrophysiology in rats | 160-640 µg/kg, i.v. | Increased basal firing rate of VTA dopaminergic neurons |

Table 2: Summary of key in vivo pharmacological effects of SB 242084.[2][4][7]

Experimental Protocols

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of SB 242084 for various receptors.

-

Methodology:

-

Prepare cell membranes from cells expressing the cloned human receptor of interest (e.g., 5-HT2C, 5-HT2A, 5-HT2B).

-

Incubate the membranes with a specific radioligand (e.g., [3H]mesulergine for 5-HT2C) in the presence of varying concentrations of SB 242084.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the IC50 value (concentration of SB 242084 that inhibits 50% of specific radioligand binding) from competition curves.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

-

Phosphatidylinositol (PI) Hydrolysis Assay

-

Objective: To assess the functional antagonist activity of SB 242084 at the 5-HT2C receptor.

-

Methodology:

-

Culture SH-SY5Y cells stably expressing the human 5-HT2C receptor.

-

Label the cells with [3H]myo-inositol.

-

Pre-incubate the cells with varying concentrations of SB 242084.

-

Stimulate the cells with a 5-HT agonist.

-

Terminate the reaction and extract the inositol (B14025) phosphates.

-

Separate the inositol phosphates using anion-exchange chromatography.

-

Quantify the radioactivity of the inositol phosphates.

-

Determine the pKb value for SB 242084 from the concentration-response curves.

-

In Vivo Microdialysis

-

Objective: To measure extracellular dopamine levels in specific brain regions following SB 242084 administration.

-

Methodology:

-

Surgically implant a microdialysis probe into the brain region of interest (e.g., nucleus accumbens) of an anesthetized or freely moving rat.

-

Perfuse the probe with artificial cerebrospinal fluid at a constant flow rate.

-

Collect dialysate samples at regular intervals.

-

Administer SB 242084 (e.g., via intraperitoneal injection).

-

Analyze the concentration of dopamine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Express the changes in dopamine levels as a percentage of the baseline pre-drug administration levels.

-

Diagram 3: General Workflow for an In Vivo Behavioral Experiment.

Conclusion

SB 242084 dihydrochloride is a highly selective and potent 5-HT2C receptor antagonist. Its mechanism of action involves the competitive blockade of 5-HT2C receptors, leading to a disinhibition of the mesolimbic dopamine system and producing anxiolytic-like effects in preclinical models. The detailed pharmacological profile and high selectivity of SB 242084 make it an invaluable research tool for elucidating the physiological and pathological roles of the 5-HT2C receptor and for the development of novel therapeutics targeting this system.

References

- 1. um.edu.mt [um.edu.mt]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. SB 242084, a selective and brain penetrant 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SB 242084 hydrochloride, 5-HT2C antagonist (CAS 1260505-34-7) | Abcam [abcam.com]

- 6. SB-242084 - Wikipedia [en.wikipedia.org]

- 7. SB 242084, a selective serotonin2C receptor antagonist, increases dopaminergic transmission in the mesolimbic system - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of SB 242084 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB 242084 dihydrochloride (B599025) is a potent and selective antagonist of the serotonin (B10506) 2C (5-HT2C) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system.[1][2] Its high affinity and selectivity for the 5-HT2C receptor over other serotonin receptor subtypes, particularly 5-HT2A and 5-HT2B, have established it as a critical tool in neuropharmacological research.[1][3] This technical guide provides an in-depth overview of the pharmacology of SB 242084, encompassing its mechanism of action, receptor binding profile, and functional effects observed in both in vitro and in vivo models. Detailed methodologies for key experiments are provided, alongside visual representations of its signaling pathways and experimental workflows to facilitate a comprehensive understanding for research and drug development applications.

Core Pharmacology

Mechanism of Action

SB 242084 acts as a competitive antagonist at the 5-HT2C receptor.[3] By binding to the receptor, it blocks the downstream signaling typically initiated by the endogenous ligand, serotonin (5-hydroxytryptamine, 5-HT). The 5-HT2C receptor is primarily coupled to Gq/11 G-proteins, and its activation leads to the stimulation of phospholipase C (PLC). This, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively. SB 242084 prevents this cascade of events by occupying the serotonin binding site.

Receptor Binding Affinity and Selectivity

SB 242084 exhibits a high affinity for the human 5-HT2C receptor, with a pKi of 9.0.[1][3] Its selectivity is a key feature, showing a significantly lower affinity for the closely related 5-HT2A and 5-HT2B receptors. This selectivity is crucial for elucidating the specific roles of the 5-HT2C receptor in various physiological and pathological processes.

Table 1: Receptor Binding Profile of SB 242084

| Receptor Subtype | Species | pKi | Selectivity vs. 5-HT2C | Reference |

| 5-HT2C | Human | 9.0 | - | [1][3] |

| 5-HT2A | Human | 6.8 | 158-fold | [1][3] |

| 5-HT2B | Human | 7.0 | 100-fold | [1][3] |

SB 242084 also demonstrates over 100-fold selectivity against a wide range of other serotonin, dopamine (B1211576), and adrenergic receptors.[1]

In Vitro Pharmacology

Functional Antagonism

In functional assays, SB 242084 effectively antagonizes 5-HT-induced responses. In SH-SY5Y cells stably expressing the human 5-HT2C receptor, SB 242084 acts as a potent antagonist in 5-HT-stimulated phosphatidylinositol hydrolysis assays, with a pKb of 9.3.[1] This value closely aligns with its binding affinity (pKi), indicating its direct competitive antagonism at the receptor level.

Table 2: In Vitro Functional Activity of SB 242084

| Assay | Cell Line | Agonist | pKb | Reference |

| Phosphatidylinositol Hydrolysis | SH-SY5Y (human 5-HT2C) | 5-HT | 9.3 | [1] |

In Vivo Pharmacology

SB 242084 is a brain-penetrant compound, allowing for the investigation of its central effects following systemic administration.[1]

Effects on the Dopaminergic System

A significant aspect of SB 242084's in vivo pharmacology is its influence on the mesolimbic and nigrostriatal dopamine systems. The 5-HT2C receptor is known to exert a tonic inhibitory control over dopaminergic neurons. By blocking this inhibition, SB 242084 leads to an increase in the firing rate of dopaminergic neurons in the ventral tegmental area (VTA) and subsequent dopamine release in the nucleus accumbens.[4][5]

Table 3: In Vivo Effects of SB 242084 on Dopaminergic Activity

| Model | Brain Region | Effect | Dose | Administration | Reference |

| Rat | Ventral Tegmental Area (VTA) | Increased basal firing rate of DA neurons | 160-640 µg/kg | i.v. | [4] |

| Rat | Nucleus Accumbens | Increased basal dopamine release | 5 mg/kg | i.p. | [4] |

| Rat | Striatum | Slight increase in dopamine release | 5 and 10 mg/kg | i.p. | [4] |

Behavioral Effects

Consistent with its mechanism of action, SB 242084 exhibits a range of behavioral effects in animal models, most notably anxiolytic-like properties.[1][5]

Table 4: Behavioral Effects of SB 242084 in Rodent Models

| Behavioral Model | Species | Effect | Dose | Administration | Reference |

| mCPP-induced Hypolocomotion | Rat | Inhibition (ID50) | 0.11 mg/kg | i.p. | [1] |

| mCPP-induced Hypolocomotion | Rat | Inhibition (ID50) | 2.0 mg/kg | p.o. | [1] |

| Social Interaction Test | Rat | Increased social interaction | 0.1-1 mg/kg | i.p. | [1] |

| Geller-Seifter Conflict Test | Rat | Increased punished responding | 0.1-1 mg/kg | i.p. | [1] |

| mCPP-induced Hypophagia | Rat | Antagonism | 2 and 6 mg/kg | p.o. | [1] |

Experimental Protocols

Radioligand Binding Assay (Representative Protocol)

This protocol outlines a competitive radioligand binding assay to determine the affinity of SB 242084 for the 5-HT2C receptor.

Materials:

-

Membrane preparations from cells stably expressing the human 5-HT2C receptor.

-

Radioligand: [³H]-Mesulergine.

-

SB 242084 dihydrochloride.

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the 5-HT2C receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of binding buffer (for total binding) or a saturating concentration of a non-labeled 5-HT2C ligand (e.g., 10 µM 5-HT) for non-specific binding.

-

50 µL of varying concentrations of SB 242084 (e.g., 10⁻¹² to 10⁻⁵ M).

-

50 µL of [³H]-Mesulergine at a final concentration close to its Kd.

-

100 µL of membrane preparation (containing a specific amount of protein, e.g., 20 µg).

-

-

Incubation: Incubate the plates at room temperature for 60 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to separate bound from free radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the SB 242084 concentration. Determine the IC50 value using non-linear regression and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphatidylinositol Hydrolysis Assay (Representative Protocol)

This protocol describes a method to assess the functional antagonist activity of SB 242084 at the 5-HT2C receptor.

Materials:

-

SH-SY5Y cells stably expressing the human 5-HT2C receptor.

-

Inositol-free DMEM.

-

[³H]-myo-inositol.

-

Serotonin (5-HT).

-

This compound.

-

LiCl.

-

Dowex AG1-X8 resin.

-

Scintillation fluid and counter.

Procedure:

-

Cell Culture and Labeling: Plate the SH-SY5Y cells in 24-well plates. Once confluent, incubate the cells with inositol-free DMEM containing [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

Pre-incubation: Wash the cells with buffer and pre-incubate with varying concentrations of SB 242084 for 30 minutes in the presence of LiCl (to inhibit inositol monophosphatase).

-

Stimulation: Add a fixed concentration of 5-HT (e.g., its EC80) and incubate for an additional 60 minutes.

-

Extraction of Inositol Phosphates: Terminate the reaction by adding ice-cold formic acid. Transfer the cell lysates to columns containing Dowex AG1-X8 resin.

-

Separation and Quantification: Elute the total inositol phosphates with ammonium (B1175870) formate/formic acid. Add scintillation fluid to the eluates and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the amount of [³H]-inositol phosphate (B84403) accumulation against the concentration of SB 242084. Determine the IC50 value and calculate the pKb.

In Vivo Microdialysis for Dopamine Measurement (Representative Protocol)

This protocol details the procedure for measuring extracellular dopamine levels in the nucleus accumbens of rats following administration of SB 242084.

Materials:

-

Male Sprague-Dawley rats.

-

Stereotaxic apparatus.

-

Microdialysis probes (e.g., 2 mm membrane length).

-

Guide cannulae.

-

Microinfusion pump.

-

Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, buffered to pH 7.4.

-

This compound.

-

HPLC system with electrochemical detection (HPLC-ECD).

Procedure:

-

Surgery and Probe Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the nucleus accumbens. Allow the animal to recover for several days.

-

Microdialysis Experiment: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: After a stabilization period of at least 2 hours, collect baseline dialysate samples every 20 minutes.

-

Drug Administration: Administer SB 242084 (e.g., 5 mg/kg, i.p.).

-

Post-injection Sample Collection: Continue to collect dialysate samples for at least 2-3 hours post-injection.

-

Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.

-

Data Analysis: Express the dopamine concentrations as a percentage of the average baseline levels.

-

Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the correct placement of the microdialysis probe.

Visualizations

Signaling Pathway

Caption: 5-HT2C Receptor Signaling and Antagonism by SB 242084.

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship: Antagonist Action on Dopamine Release

Caption: SB 242084 disinhibits dopamine release via 5-HT2C antagonism.

Conclusion

This compound is a highly selective and potent 5-HT2C receptor antagonist that has been instrumental in defining the role of this receptor in the central nervous system. Its ability to cross the blood-brain barrier and modulate key neurotransmitter systems, particularly dopamine, underscores its utility in preclinical models of neuropsychiatric disorders such as anxiety and depression. The detailed pharmacological profile and experimental methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important pharmacological tool.

References

- 1. SB 242084, a selective and brain penetrant 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Acute 5-HT2C Receptor Antagonist SB-242084 Treatment Affects EEG Gamma Band Activity Similarly to Chronic Escitalopram [frontiersin.org]

- 3. OAR@UM: SB 242084 : a selective serotonin 5-HT2c receptor antagonist [um.edu.mt]

- 4. SB 242084, a selective serotonin2C receptor antagonist, increases dopaminergic transmission in the mesolimbic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The 5-HT2C Antagonist SB 242084 Dihydrochloride: A Technical Guide to its Effects on Dopamine Release

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of SB 242084 dihydrochloride (B599025), a potent and selective 5-HT2C receptor antagonist, on dopamine (B1211576) release. Through a detailed examination of preclinical data, this document elucidates the mechanism of action, quantitative effects, and the underlying signaling pathways involved in SB 242084-mediated modulation of the dopaminergic system. Experimental protocols for key in vivo assays are detailed to facilitate the replication and extension of these seminal findings. The information presented herein is intended to serve as a critical resource for researchers and professionals engaged in the study of serotonergic-dopaminergic interactions and the development of novel therapeutics for neuropsychiatric disorders.

Introduction

SB 242084 dihydrochloride is a highly selective antagonist of the serotonin (B10506) 2C (5-HT2C) receptor, demonstrating significantly lower affinity for other serotonin receptor subtypes, as well as for dopamine and adrenergic receptors.[1][2][3] The 5-HT2C receptor is a key modulator of the central nervous system, and its constitutive activity is known to exert a tonic inhibitory control over the mesolimbic dopamine system.[1][4] By blocking this inhibition, SB 242084 has been shown to increase the activity of dopaminergic neurons in the ventral tegmental area (VTA) and enhance dopamine release in terminal regions such as the nucleus accumbens.[1][5][6] This mechanism of action has positioned SB 242084 as a valuable research tool and a potential therapeutic agent for conditions associated with dopamine hypofunction, including certain aspects of depression, anxiety, and the negative symptoms of schizophrenia.[1]

Mechanism of Action: Disinhibition of the Mesolimbic Dopamine System

The primary mechanism by which SB 242084 influences dopamine release is through the antagonism of 5-HT2C receptors. These receptors are strategically located to modulate the activity of the mesolimbic dopamine pathway, which originates in the VTA and projects to the nucleus accumbens. The prevailing hypothesis is that serotonin (5-HT) acts on 5-HT2C receptors to inhibit the firing of VTA dopamine neurons. By blocking these receptors, SB 242084 effectively removes this serotonergic "brake," leading to a disinhibition of dopaminergic neurotransmission. This results in an increased firing rate and enhanced bursting activity of VTA dopamine neurons, which in turn elevates extracellular dopamine levels in the nucleus accumbens.[1][5][7]

References

- 1. SB 242084, a selective serotonin2C receptor antagonist, increases dopaminergic transmission in the mesolimbic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. SB 242084, a selective and brain penetrant 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Are you or aren’t you? Challenges associated with physiologically identifying dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The ventral tegmental area revisited: is there an electrophysiological marker for dopaminergic neurons? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. basinc.com [basinc.com]

- 7. In Vitro Identification and Electrophysiological Characterization of Dopamine Neurons in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]

The Anxiolytic Potential of SB 242084 Dihydrochloride: A Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SB 242084 dihydrochloride (B599025), a potent and selective 5-HT2C receptor antagonist, for its application in anxiety research. This document synthesizes key quantitative data, details established experimental protocols, and visualizes the underlying biological and methodological frameworks to support advanced preclinical investigation.

Core Compound Profile: SB 242084 Dihydrochloride

SB 242084 is a selective antagonist of the serotonin (B10506) 5-HT2C receptor, a key player in the modulation of mood and anxiety.[1] Its high affinity and selectivity for the 5-HT2C receptor over other serotonin receptor subtypes and different neurotransmitter receptors make it a valuable tool for dissecting the role of this specific receptor in anxiety and related disorders.[2][3] Developed by GlaxoSmithKline in the late 1990s for anxiety disorders, its development appears to have been discontinued, though it remains a critical compound for research purposes.[1]

The anxiolytic-like effects of SB 242084 have been demonstrated in various rodent models.[1][2] Mechanistically, it is understood that antagonism of the 5-HT2C receptor by SB 242084 leads to an enhancement of dopamine (B1211576) signaling within the limbic system, a brain region heavily implicated in emotional regulation.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing a comparative overview of its binding affinity and in vivo efficacy.

Table 1: Receptor Binding Affinity of SB 242084

| Receptor Subtype | pKi Value | Selectivity vs. 5-HT2C |

| Human 5-HT2C | 9.0[2][3] | - |

| Human 5-HT2B | 7.0[3] | 100-fold[2] |

| Human 5-HT2A | 6.8[3] | 158-fold[2] |

Table 2: In Vitro Functional Antagonism of SB 242084

| Assay | Cell Line | Parameter | Value |

| 5-HT-stimulated Phosphatidylinositol Hydrolysis | SH-SY5Y cells expressing human 5-HT2C receptor | pKb | 9.3[2] |

Table 3: In Vivo Efficacy of SB 242084 in Preclinical Models

| Model | Species | Effect | Route | Effective Dose / ID50 |

| mCPP-induced Hypolocomotion | Rat | Inhibition | i.p. | ID50: 0.11 mg/kg[2] |

| mCPP-induced Hypolocomotion | Rat | Inhibition | p.o. | ID50: 2.0 mg/kg[2] |

| Rat Social Interaction Test | Rat | Increased social interaction | i.p. | 0.1 - 1 mg/kg[2] |

| Rat Geller-Seifter Conflict Test | Rat | Increased punished responding | i.p. | 0.1 - 1 mg/kg[2] |

| SSRI-induced Anxiety-like Behavior (Social Interaction) | Rat | Reversal | i.p. | 0.05 - 0.2 mg/kg |

Signaling Pathways and Experimental Workflows

To elucidate the mechanisms and methodologies associated with SB 242084 research, the following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

Signaling Pathway of SB 242084

The primary mechanism of action of SB 242084 is the blockade of the 5-HT2C receptor. This receptor is a G protein-coupled receptor (GPCR) that, upon activation by serotonin, couples to various G proteins to initiate downstream signaling cascades. By antagonizing this receptor, SB 242084 prevents these downstream effects, leading to its anxiolytic properties.

Experimental Workflow for Preclinical Anxiety Models

The following diagram outlines a generalized workflow for conducting preclinical anxiety studies with SB 242084, encompassing animal preparation, drug administration, and behavioral testing.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of SB 242084's anxiolytic effects.

Rat Social Interaction Test

Objective: To assess the anxiolytic effects of SB 242084 by measuring the duration of social interaction between two unfamiliar rats.

Apparatus:

-

A square open-field arena (e.g., 50 cm x 50 cm x 40 cm).

-

Video recording system mounted above the arena for subsequent behavioral analysis.

Procedure:

-

Animal Preparation: Male rats are individually housed for at least 5 days prior to testing to increase social motivation. On the test day, rats are habituated to the testing room for at least 30 minutes.

-

Drug Administration: SB 242084 (0.1 - 1 mg/kg) or vehicle is administered intraperitoneally (i.p.) 30 minutes before the test.

-

Test Session: Two weight-matched, unfamiliar rats from different home cages (one treated with vehicle, the other with SB 242084, or both with the same compound in different cohorts) are placed simultaneously into the center of the arena.

-

Data Collection: The total time spent in active social interaction (e.g., sniffing, grooming, following, crawling over/under) is recorded for a 10-minute session. Locomotor activity (total distance traveled) is also measured to control for non-specific motor effects.

-

Analysis: An increase in the time spent in social interaction in the SB 242084-treated group compared to the vehicle group, without a significant change in locomotor activity, is indicative of an anxiolytic effect.

Geller-Seifter Conflict Test

Objective: To evaluate the anxiolytic potential of SB 242084 by measuring its ability to increase responding that is suppressed by punishment.

Apparatus:

-

Standard operant conditioning chambers equipped with two response levers, a food pellet dispenser, a visual or auditory cue, and a grid floor connected to a shock generator.

Procedure:

-

Animal Preparation: Rats are food-deprived to 85-90% of their free-feeding body weight.

-

Training:

-

Shaping: Rats are trained to press a lever for a food reward (e.g., 45 mg sucrose (B13894) pellets) on a continuous reinforcement (CRF) schedule.

-

Variable Interval (VI) Schedule: Once lever pressing is established, the schedule is shifted to a VI schedule (e.g., VI 2 minutes), where rewards are delivered for the first press after a variable time interval has elapsed. This constitutes the "unpunished" component.

-

Conflict Component (CRF with Punishment): The "punished" component is introduced, typically signaled by a cue (e.g., a light or tone). During this component, every lever press is rewarded with food (CRF) but also punished with a mild electric foot shock (e.g., 0.5 mA for 0.5 seconds). The unpunished VI component and the punished CRF component alternate throughout the session.

-

-

Drug Administration: SB 242084 (0.1 - 1 mg/kg) or vehicle is administered i.p. 30 minutes before the test session.

-

Test Session: The rat is placed in the operant chamber, and the number of lever presses during both the unpunished and punished components is recorded.

-

Analysis: A selective increase in the number of responses during the punished component in the SB 242084-treated group, without a significant effect on responding during the unpunished component, indicates an anxiolytic effect.

Elevated Plus-Maze (EPM) Test

Objective: To assess anxiety-like behavior by capitalizing on the rodent's natural aversion to open and elevated spaces.

Apparatus:

-

A plus-shaped maze elevated from the floor (e.g., 50 cm), with two open arms and two enclosed arms of equal size.

Procedure:

-

Animal Preparation: Rats are habituated to the testing room for at least 30 minutes before the test.

-

Drug Administration: SB 242084 or vehicle is administered i.p. 30 minutes prior to the test.

-

Test Session: Each rat is placed in the center of the maze, facing an open arm. The animal is allowed to freely explore the maze for 5 minutes.

-

Data Collection: A video tracking system records the time spent in and the number of entries into the open and closed arms.

-

Analysis: Anxiolytic compounds typically increase the percentage of time spent in the open arms and the percentage of open arm entries relative to the total time and entries.

Conclusion

This compound serves as a highly selective and potent tool for investigating the role of the 5-HT2C receptor in anxiety. The data and protocols presented in this guide offer a robust framework for researchers to design and execute preclinical studies aimed at further elucidating the neurobiology of anxiety and exploring the therapeutic potential of 5-HT2C receptor antagonism. The provided visualizations of the signaling pathway and experimental workflows are intended to facilitate a clear understanding of the core concepts and methodologies in this area of research.

References

- 1. Cumulative dose-effect curves in a conflict test with incremental shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Geller-Seifter conflict paradigm with incremental shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Geller-Seifter conflict paradigm with incremental shock | Semantic Scholar [semanticscholar.org]

The 5-HT2C Receptor Antagonist SB 242084: A Technical Guide to its Application in Preclinical Models of Depression

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of SB 242084 dihydrochloride, a selective 5-HT2C receptor antagonist, in preclinical rodent models of depression. By summarizing key quantitative data, providing detailed experimental methodologies, and visualizing critical pathways, this document serves as a comprehensive resource for researchers investigating novel antidepressant therapies.

Core Concepts: The Role of the 5-HT2C Receptor in Depression

The serotonin (B10506) 2C (5-HT2C) receptor, a G protein-coupled receptor, is a significant target in the study and treatment of mood disorders.[1][2] Overactivity of 5-HT2C receptors is thought to contribute to symptoms of depression and anxiety.[3] Many established antidepressant medications, including several tricyclic antidepressants and selective serotonin reuptake inhibitors (SSRIs), exhibit antagonist activity at this receptor, which may contribute to their therapeutic efficacy.[2][3] Antagonism of 5-HT2C receptors can lead to a disinhibition of the mesolimbic dopamine (B1211576) system, a pathway implicated in mood regulation and reward.[2]

SB 242084 is a potent and selective antagonist of the 5-HT2C receptor, demonstrating high affinity for this receptor with significantly lower affinity for the closely related 5-HT2A and 5-HT2B receptors.[4] This selectivity makes it a valuable tool for elucidating the specific role of the 5-HT2C receptor in depression and for evaluating the therapeutic potential of targeted 5-HT2C antagonism.

Quantitative Data Summary

The following tables summarize the quantitative effects of SB 242084 in established rodent models of depression-like behavior.

Table 1: Effects of SB 242084 in the Forced Swim Test (FST)

| Species | Dose (mg/kg, i.p.) | Effect on Immobility Time | Co-administered Agent | Notes |

| Mice | 1.0 | No significant effect alone | Chronic Fluoxetine (B1211875) (10 mg/kg/day) | Co-administration significantly increased mobility duration compared to fluoxetine alone. |

| Rats | 1.0 | Blocked stress-induced deficits in escape learning | N/A | Had no effect on exaggerated shock-elicited freezing.[5] |

Table 2: Effects of SB 242084 in the Tail Suspension Test (TST)

| Species | Dose (mg/kg, i.p.) | Effect on Immobility Time | Co-administered Agent | Notes |

| Mice | 0.2, 1.0 | Not explicitly stated to be tested alone in TST | Chronic Fluoxetine (10 mg/kg/day) | Co-administration with fluoxetine showed a trend towards increased mobility. |

Table 3: Effects of SB 242084 in the Novelty-Suppressed Feeding Test (NSFT)

| Species | Dose (mg/kg, i.p.) | Effect on Latency to Feed | Co-administered Agent | Notes |

| Mice | 0.2, 1.0 | Not explicitly stated to be tested alone in NSFT | Chronic Fluoxetine (10 mg/kg/day) | Co-administration significantly reduced latency to feed compared to fluoxetine alone. |

| Rats | 0.2 and higher | Caused significant anxiolysis (reduction in anxiety-like behavior) | N/A | Tested under high-light, unfamiliar arena conditions.[6][7] |

Table 4: Neurochemical Effects of SB 242084

| Brain Region | Dose (mg/kg) | Route | Effect | Species |

| Nucleus Accumbens | 5.0 | i.p. | Increased dopamine release by 16.4% | Rats |

| Nucleus Accumbens | 10.0 | i.p. | Increased dopamine release by 34.8% and DOPAC efflux by 19.7% | Rats |

| Striatum | 5.0, 10.0 | i.p. | Slight increase in dopamine release | Rats |

| Ventral Tegmental Area | 0.16-0.64 | i.v. | Dose-dependent increase in the basal firing rate of dopamine neurons (up to 27.8%) and enhanced bursting activity | Rats |

Experimental Protocols

Detailed methodologies for key behavioral assays are provided below.

Forced Swim Test (FST)

The Forced Swim Test is a widely used model to assess antidepressant-like activity by measuring the duration of immobility when an animal is placed in an inescapable cylinder of water.

-

Apparatus: A transparent cylinder (e.g., 30 cm height x 20 cm diameter) filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its tail or feet (e.g., 15 cm).

-

Procedure:

-

Habituation (Day 1): Gently place each animal individually into the water-filled cylinder for a 15-minute pre-swim session. This initial exposure increases immobility on the test day.

-

Drug Administration (Day 2): Administer SB 242084, vehicle, or a positive control at the desired dose and route. Intraperitoneal (i.p.) injections are typically given 30-60 minutes before the test.

-

Test Session (Day 2): 24 hours after the habituation session, place the animal back into the cylinder for a 5 or 6-minute test session. The session should be recorded for subsequent scoring.

-

-

Scoring: The duration of immobility (the time the animal spends floating with only small movements necessary to keep its head above water) is measured. A decrease in immobility time is indicative of an antidepressant-like effect. It is crucial to also assess general locomotor activity to rule out false positives due to stimulant effects.[8]

Tail Suspension Test (TST)

The Tail Suspension Test is another common model for screening potential antidepressant drugs, based on the principle that an animal suspended by its tail will alternate between struggling and immobility.

-

Apparatus: A horizontal bar from which the animal can be suspended. The area should be free of surfaces the animal can reach.

-

Procedure:

-

Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment.

-

Drug Administration: Administer SB 242084, vehicle, or a positive control at the desired dose and route (e.g., i.p.) 30-60 minutes before the test.

-

Suspension: Securely attach adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip) and suspend it from the horizontal bar. The body should be approximately 20-30 cm above the floor.

-

Test Session: The test duration is typically 6 minutes, and the session is recorded for scoring.

-

-

Scoring: The total time the animal remains immobile is measured. A reduction in immobility time suggests an antidepressant-like effect.

Novelty-Suppressed Feeding Test (NSFT)

The Novelty-Suppressed Feeding Test assesses anxiety- and depression-like behavior by measuring the latency of a food-deprived animal to eat in a novel and potentially anxiogenic environment. This test is sensitive to chronic, but not acute, antidepressant treatment.[9]

-

Apparatus: A novel, open-field arena (e.g., a brightly lit, 50x50 cm box with the floor covered in bedding).

-

Procedure:

-

Food Deprivation: Food deprive the animals for 24 hours prior to the test, with free access to water.

-

Acclimation: Move the animals to the testing room at least one to two hours before the test.

-

Drug Administration: For chronic studies, administer SB 242084 or vehicle daily for the duration of the treatment period. For acute studies, administer the drug 30-60 minutes before the test.

-

Test Session: Place a single food pellet on a white paper in the center of the arena. Place the animal in a corner of the arena and start a timer. The test session typically lasts for 10 minutes.

-

-

Scoring: The primary measure is the latency to begin eating (defined as the animal biting the pellet). A shorter latency to eat is interpreted as a reduction in anxiety- and depression-like behavior.[9][10][11]

Signaling Pathways and Experimental Workflows

5-HT2C Receptor Signaling Pathway

The 5-HT2C receptor primarily couples to Gq/11 proteins, but can also engage Gi/o and G12/13 pathways.[1] Antagonism of this receptor by SB 242084 blocks the downstream signaling cascades initiated by serotonin binding.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. 5-HT2C receptor - Wikipedia [en.wikipedia.org]

- 4. SB 242084, a selective and brain penetrant 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effects of the selective 5-HT(2C) receptor antagonist SB 242084 on learned helplessness in male Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anxiety-like effects induced by acute fluoxetine, sertraline or m-CPP treatment are reversed by pretreatment with the 5-HT2C receptor antagonist SB-242084 but not the 5-HT1A receptor antagonist WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. commons.nmu.edu [commons.nmu.edu]

- 9. samuelslab.com [samuelslab.com]

- 10. Novelty-Seeking Behavior Predicts Vulnerability in a Rodent Model of Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antidepressant-like effects of psychedelics in a chronic despair mouse model: is the 5-HT2A receptor the unique player? - PMC [pmc.ncbi.nlm.nih.gov]

The 5-HT2C Receptor Antagonist SB 242084: A Preclinical Investigation into its Potential for Treating Negative Symptoms of Schizophrenia

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Negative symptoms of schizophrenia, such as social withdrawal, anhedonia, and avolition, represent a significant unmet medical need. Current antipsychotic medications primarily target positive symptoms and often have limited efficacy against negative symptoms. This technical guide explores the preclinical evidence supporting the investigation of SB 242084 dihydrochloride, a potent and selective 5-HT2C receptor antagonist, as a potential therapeutic agent for the negative symptoms of schizophrenia. We delve into its mechanism of action, summarize key quantitative preclinical findings, provide detailed experimental protocols for assessing its efficacy in animal models, and visualize the underlying signaling pathways and experimental workflows. While clinical development of SB 242084 for psychiatric disorders was discontinued, the preclinical data and the scientific rationale presented herein offer valuable insights for the development of novel therapeutics targeting the 5-HT2C receptor for the treatment of negative symptoms in schizophrenia.

Introduction: The Challenge of Negative Symptoms in Schizophrenia

Schizophrenia is a complex and debilitating mental disorder characterized by a range of symptoms, broadly categorized as positive, negative, and cognitive. While positive symptoms, such as hallucinations and delusions, are often effectively managed with current antipsychotic medications, negative symptoms remain a significant therapeutic challenge.[1][2][3] These symptoms, which include blunted affect, alogia (poverty of speech), anhedonia (inability to feel pleasure), asociality (lack of motivation to engage in social interaction), and avolition (lack of motivation), are closely linked to poor functional outcomes and a reduced quality of life for patients.[2][3]

The neurobiology of negative symptoms is thought to involve dysfunction in various neural circuits, particularly the mesocortical dopamine (B1211576) pathway, which is implicated in motivation and reward.[4] Hypoactivity in this pathway is a leading hypothesis for the pathophysiology of primary negative symptoms. Serotonergic systems, particularly the 5-HT2C receptor, are known to modulate dopaminergic pathways.[4][5] 5-HT2C receptor activation generally exerts an inhibitory tone on dopamine release, suggesting that antagonism of this receptor could enhance dopaminergic neurotransmission and potentially alleviate negative symptoms.[4][6]

This compound: A Selective 5-HT2C Receptor Antagonist

SB 242084 is a highly selective and potent antagonist of the 5-HT2C receptor.[7] Its pharmacological profile makes it a valuable research tool for elucidating the role of the 5-HT2C receptor in various physiological and pathological processes, including those relevant to schizophrenia.

Mechanism of Action

SB 242084 acts as a competitive antagonist at the 5-HT2C receptor, blocking the effects of the endogenous ligand, serotonin (B10506) (5-HT).[7] The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and the subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC). By blocking this pathway, SB 242084 can modulate the activity of downstream neuronal systems.

A key aspect of the 5-HT2C receptor's function is its inhibitory influence on dopamine release, particularly in the mesolimbic and mesocortical pathways.[4][6] 5-HT2C receptors are located on GABAergic interneurons in the ventral tegmental area (VTA), a key region for dopamine neuron cell bodies. Activation of these 5-HT2C receptors excites the GABAergic interneurons, which in turn inhibit the firing of dopamine neurons. By antagonizing these receptors with SB 242084, the inhibitory GABAergic tone on dopamine neurons is reduced, leading to increased dopaminergic neurotransmission in projection areas like the nucleus accumbens and the prefrontal cortex.[4][6]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies investigating the pharmacological profile and in vivo effects of SB 242084.

Table 1: Receptor Binding Affinity and Functional Antagonism of SB 242084

| Parameter | Receptor | Species | Value | Reference |

| Binding Affinity (pKi) | Human 5-HT2C | Cloned | 9.0 | [7] |

| Human 5-HT2A | Cloned | 6.8 | [7] | |

| Human 5-HT2B | Cloned | 7.0 | [7] | |

| Functional Antagonism (pKb) | Human 5-HT2C | SH-SY5Y Cells | 9.3 | [7] |

Table 2: In Vivo Effects of SB 242084 on Dopamine Neurotransmission in Rats

| Brain Region | Measurement | Dose (mg/kg, i.p.) | Effect (% of baseline) | Reference |

| Nucleus Accumbens | Dopamine Release | 5 | ↑ 16.4 ± 6 | [6] |

| Dopamine Release | 10 | ↑ 34.8 ± 9 | [6] | |

| Striatum | Dopamine Release | 5 | ↑ 3.5 ± 4 | [6] |

| Dopamine Release | 10 | ↑ 11.2 ± 6 | [6] | |

| Ventral Tegmental Area | Dopamine Neuron Firing Rate | 0.64 (i.v.) | ↑ 27.8 ± 6 | [6] |

Table 3: Behavioral Effects of SB 242084 in Rodent Models Relevant to Negative Symptoms

| Behavioral Test | Animal Model | Dose (mg/kg, i.p.) | Outcome | Reference |

| Social Interaction Test | Rat | 0.1 - 1 | Increased time in social interaction | [7] |

| mCPP-induced Hypolocomotion | Rat | 0.11 (ID50) | Reversal of hypolocomotion | [7] |

| Learned Helplessness | Rat | 1.0 | Blocked stress-induced escape deficits | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols for key experiments cited in the context of SB 242084 and negative symptoms of schizophrenia.

In Vivo Microdialysis for Dopamine Measurement

Objective: To measure extracellular dopamine levels in specific brain regions of freely moving rats following administration of SB 242084.

Materials:

-

Male Wistar rats (250-300g)

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane)

-

Microdialysis probes (e.g., 2mm active membrane)

-

Guide cannulae

-

Artificial cerebrospinal fluid (aCSF)

-

Syringe pump

-

Fraction collector

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

-

This compound

-

Vehicle (e.g., saline)

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the rat and place it in the stereotaxic frame.

-

Surgically expose the skull and drill a small hole above the target brain region (e.g., nucleus accumbens or prefrontal cortex) based on stereotaxic coordinates from a rat brain atlas.

-

Implant a guide cannula just above the target region and secure it with dental cement.

-

Allow the animal to recover for at least 48 hours.

-

-

Microdialysis Probe Insertion and Perfusion:

-

On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.

-

Connect the probe to a syringe pump and perfuse with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Allow a stabilization period of at least 60-90 minutes.

-

-

Baseline Sample Collection:

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.

-

Collect at least 3-4 baseline samples to establish a stable baseline of dopamine levels.

-

-

Drug Administration and Sample Collection:

-

Administer SB 242084 or vehicle (i.p.).

-

Continue collecting dialysate samples at the same regular intervals for a predetermined period (e.g., 2-3 hours) post-injection.

-

-

Dopamine Analysis:

-

Analyze the collected dialysate samples for dopamine content using an HPLC-ED system.

-

Quantify dopamine concentrations by comparing peak heights or areas to those of known standards.

-

Express the results as a percentage of the mean baseline concentration.

-

Social Interaction Test in Rats

Objective: To assess the pro-social effects of SB 242084 in a rodent model of social withdrawal, a key negative symptom of schizophrenia.

Materials:

-

Male Sprague-Dawley rats (paired by weight)

-

Open-field arena (e.g., 60 x 60 x 30 cm) with dim lighting

-

Video recording and analysis software

-

This compound

-

Vehicle (e.g., saline)

Procedure:

-

Habituation:

-

Habituate the rats to the testing room for at least 1 hour before the experiment.

-

Habituate each rat individually to the open-field arena for a set period (e.g., 10 minutes) on the day before the test to reduce novelty-induced anxiety.

-

-

Drug Administration:

-

On the test day, administer SB 242084 or vehicle (i.p.) to the test rat.

-

Allow for a pre-treatment period (e.g., 30 minutes) for the drug to take effect.

-

-

Test Session:

-

Place the test rat and an unfamiliar, weight-matched, untreated partner rat into the open-field arena simultaneously.

-

Record the session for a fixed duration (e.g., 10 minutes).

-

-

Behavioral Analysis:

-

A trained observer, blind to the treatment conditions, scores the following social behaviors from the video recordings:

-

Social Interaction Time: Time spent sniffing the partner, grooming the partner, and following the partner.

-

Locomotor Activity: Total distance traveled or number of line crossings to ensure the effects are not due to general hyperactivity.

-

-

-

Data Analysis:

-

Compare the time spent in social interaction between the SB 242084-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).

-

Visualizing Pathways and Workflows

Signaling Pathway of SB 242084's Action on Dopamine Neurons

Caption: Mechanism of SB 242084 in modulating dopamine neuron activity.

Experimental Workflow for Preclinical Assessment

Caption: Workflow for preclinical evaluation of SB 242084.

Discussion and Future Directions

The preclinical data for SB 242084 provide a compelling rationale for the therapeutic potential of 5-HT2C receptor antagonism in treating the negative symptoms of schizophrenia. The ability of SB 242084 to selectively increase dopamine neurotransmission in the mesocortical and mesolimbic pathways, coupled with its pro-social effects in animal models, directly addresses the hypothesized neurobiological underpinnings of negative symptomatology.

It is crucial to acknowledge that the development of SB 242084 for clinical use was halted, reportedly during its investigation for anxiety disorders. The reasons for this discontinuation are not publicly detailed but could be related to a variety of factors including pharmacokinetics, off-target effects at higher doses, or a strategic decision by the developing company.

Despite the lack of clinical data for SB 242084 in schizophrenia, the preclinical findings remain highly relevant. They strongly support the continued exploration of the 5-HT2C receptor as a target for novel drug development aimed at alleviating the debilitating negative symptoms of schizophrenia. Future research in this area could focus on:

-

Developing novel 5-HT2C antagonists with optimized pharmacokinetic and safety profiles.

-

Investigating the combination of 5-HT2C antagonists with existing antipsychotic medications to achieve a broader spectrum of symptom control.

-

Utilizing advanced neuroimaging techniques in preclinical and clinical studies to better understand how 5-HT2C receptor modulation impacts the neural circuits underlying negative symptoms.

References

- 1. Quantification of Dopamine in Brain Microdialysates with High-Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GraphViz Examples and Tutorial [graphs.grevian.org]

- 3. researchgate.net [researchgate.net]

- 4. A new two-hit animal model for schizophrenia research: Consequences on social behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 5. protocols.io [protocols.io]

- 6. Electrophysiological characterization of dopamine neuronal activity in the ventral tegmental area across the light-dark cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Video: Habituation and Prepulse Inhibition of Acoustic Startle in Rodents [jove.com]

- 8. medium.com [medium.com]

SB 242084 Dihydrochloride: A Technical Guide to its Pharmacokinetic Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB 242084 dihydrochloride (B599025) is a potent and highly selective antagonist of the serotonin (B10506) 5-HT2C receptor. Renowned for its ability to penetrate the blood-brain barrier, it has been a valuable tool in neuroscience research, particularly in studies related to anxiety, depression, and substance abuse. This technical guide provides a comprehensive overview of the available pharmacokinetic properties of SB 242084, with a focus on its absorption, distribution, metabolism, and excretion characteristics. While detailed quantitative pharmacokinetic data remains limited in publicly accessible literature, this document synthesizes the existing knowledge from preclinical in vivo and in vitro studies to offer a thorough understanding for the scientific community.

Introduction

SB 242084 is recognized for its high affinity for the 5-HT2C receptor (pKi of 9.0), exhibiting 100-fold and 158-fold selectivity over the 5-HT2B and 5-HT2A receptors, respectively.[1] Its utility in preclinical research stems from its demonstrated anxiolytic-like effects and its modulation of dopaminergic systems.[2] Understanding the pharmacokinetic profile of SB 242084 is crucial for the design and interpretation of in vivo studies and for assessing its potential as a therapeutic agent. This guide summarizes the known data on its disposition in biological systems and outlines typical experimental protocols relevant to its study.

Pharmacokinetic Profile

Absorption and Bioavailability

SB 242084 has been effectively used in animal studies through both oral (p.o.) and intraperitoneal (i.p.) administration, indicating that it is absorbed into the systemic circulation via these routes.[1] In rats, oral administration at doses of 2.0 mg/kg was sufficient to inhibit behavioral responses mediated by central 5-HT2C receptors, suggesting adequate oral bioavailability to achieve pharmacologically active concentrations in the brain.[1]

Distribution

A key characteristic of SB 242084 is its ability to penetrate the blood-brain barrier.[1] This is a critical feature for a centrally acting agent and has been inferred from its in vivo efficacy in models of central nervous system disorders.[1] The compound's ability to antagonize central 5-HT2C receptors following systemic administration confirms its distribution into the brain.[1]

Metabolism

Information regarding the metabolism of SB 242084 is sparse. However, one study has indicated that SB 242084 does not influence the activity of cytochrome P450 (CYP450) enzymes. This suggests a lower potential for drug-drug interactions mediated by the major CYP isoforms.

Excretion

The routes and rate of excretion for SB 242084 and its potential metabolites have not been detailed in the available scientific literature.

Summary of In Vivo Efficacy Data

The following table summarizes doses of SB 242084 that have been shown to be effective in preclinical models, providing an indirect measure of its potency and bioavailability.

| Species | Route of Administration | Dose Range | Observed Effect | Reference |

| Rat | Intraperitoneal (i.p.) | 0.1 - 1 mg/kg | Anxiolytic-like effects in social interaction and conflict tests. | [1] |

| Rat | Intraperitoneal (i.p.) | 0.11 mg/kg (ID50) | Inhibition of mCPP-induced hypolocomotion. | [1] |

| Rat | Oral (p.o.) | 2.0 mg/kg (ID50) | Inhibition of mCPP-induced hypolocomotion. | [1] |

| Rat | Oral (p.o.) | 2 - 6 mg/kg | Antagonism of mCPP-induced hypophagia. | [1] |

| Rat | Intravenous (i.v.) | 160 - 640 µg/kg | Dose-dependent increase in the basal firing rate of VTA DA neurons. | |

| Squirrel Monkey | Intramuscular (i.m.) | 0.01 - 0.1 mg/kg | Behavioral-stimulant effects and modulation of cocaine's effects. |

Experimental Methodologies

Detailed experimental protocols for pharmacokinetic studies of SB 242084 are not published. However, this section outlines a generalized approach for such a study, based on standard practices in the field.

Hypothetical Pharmacokinetic Study in Rats

-

Animal Model: Male Wistar or Sprague-Dawley rats (250-300g).

-

Drug Administration:

-

Intravenous (i.v.) bolus dose (e.g., 1 mg/kg) in a suitable vehicle (e.g., saline with a solubilizing agent) via the tail vein to determine clearance and volume of distribution.

-

Oral gavage (p.o.) dose (e.g., 5 mg/kg) in a suitable vehicle to determine oral bioavailability.

-

-

Sample Collection: Serial blood samples (approximately 0.2 mL) collected from the tail vein or jugular vein at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation. For brain distribution, a separate cohort of animals is euthanized at each time point, and brain tissue is collected.

-

Sample Preparation: Plasma and brain homogenate samples are subjected to protein precipitation or liquid-liquid extraction to isolate the drug from the biological matrix.

-

Bioanalysis: Quantification of SB 242084 in the processed samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software (e.g., WinNonlin) to determine key pharmacokinetic parameters.

References

Technical Whitepaper: Brain Penetrance of SB 242084 Dihydrochloride

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth examination of the central nervous system (CNS) penetrance and activity of SB 242084, a selective 5-HT2C receptor antagonist.

Executive Summary

SB 242084 is a potent and selective antagonist of the serotonin (B10506) 5-HT2C receptor, demonstrating high affinity (pKi of 9.0) and significant selectivity over other serotonin receptor subtypes, including 5-HT2A and 5-HT2B.[1][2][3] A critical characteristic for any CNS-acting therapeutic or research compound is its ability to cross the blood-brain barrier (BBB). Extensive preclinical research has unequivocally established that SB 242084 is a brain-penetrant compound.[1][4][5][6][7] This penetrance is not merely inferred but is demonstrated through a wealth of in vivo studies showing direct engagement with central 5-HT2C receptors and subsequent modulation of neurochemical and behavioral endpoints. This document provides a comprehensive overview of the evidence supporting SB 242084's brain penetrance, details the experimental protocols used for its validation, and illustrates the key signaling pathways involved.

Evidence of Brain Penetrance and Central Activity

Neurochemical Evidence

-

Dopamine (B1211576) Release Modulation: In vivo microdialysis studies in rats have shown that systemic administration of SB 242084 significantly increases basal dopamine (DA) levels in key brain regions. Doses of 5 and 10 mg/kg (i.p.) increased dialysate DA in the nucleus accumbens.[4][5][8] Furthermore, intravenous administration (160-640 µg/kg) dose-dependently increased the basal firing rate and bursting activity of dopaminergic neurons in the ventral tegmental area (VTA).[4][5][8] These effects confirm that SB 242084 accesses the mesolimbic dopamine system and modulates its activity, consistent with the known inhibitory control exerted by 5-HT2C receptors on this pathway.[2][3][8]

-

Serotonin System Modulation: SB 242084 has been shown to augment the effects of Selective Serotonin Reuptake Inhibitors (SSRIs). Pre-treatment with SB 242084 (0.5 mg/kg) enhanced the increase in hippocampal extracellular 5-HT caused by the SSRI citalopram (B1669093) in freely moving rats.[9] This synergy indicates that SB 242084 reaches central serotonergic circuits and modulates their function.

Pharmacological and Behavioral Evidence

-

Antagonism of Centrally-Mediated Behaviors: SB 242084 potently reverses behaviors induced by the 5-HT2C agonist m-chlorophenylpiperazine (mCPP). It effectively inhibited mCPP-induced hypolocomotion in rats with an ID50 of 0.11 mg/kg (i.p.) and 2.0 mg/kg (p.o.).[1] It also antagonizes the hypophagic (appetite-suppressing) effects of mCPP.[1] Since these mCPP-induced behaviors are mediated by central 5-HT2C receptors, their blockade by systemically administered SB 242084 is direct proof of its brain penetrance.[3]

-

Anxiolytic-like Activity: In rodent models of anxiety, SB 242084 (0.1-1 mg/kg, i.p.) demonstrated an anxiolytic-like profile. It increased the time spent in social interaction in the rat social interaction test and increased punished responding in the Geller-Seifter conflict test, without affecting baseline locomotion.[1][10] These complex behaviors are regulated by neural circuits in the brain, confirming the compound's central activity.

-

PET Imaging Studies: In Positron Emission Tomography (PET) studies in non-human primates, SB 242084 has been used as a blocking agent to confirm the specificity of radioligands targeting 5-HT2C receptors. Administration of SB 242084 successfully displaced 5-HT2C-selective radiotracers from binding sites in the choroid plexus, a region rich in these receptors.[11][12] This provides visual and quantitative evidence of SB 242084 occupying its target receptor in the living brain.

Quantitative Data: Central Pharmacodynamic Effects

The following table summarizes the key in vivo pharmacodynamic effects of SB 242084 that substantiate its brain penetrance.

| Experimental Model | Species | Dose & Route | Key Finding | Inference for Brain Penetrance | Reference |

| mCPP-Induced Hypolocomotion | Rat | 0.11 mg/kg (i.p.) | Potent inhibition of a centrally-mediated behavior. | Compound crosses the BBB to antagonize 5-HT2C receptors controlling locomotion. | [1] |

| In Vivo Microdialysis | Rat | 5-10 mg/kg (i.p.) | Increased basal dopamine levels in the nucleus accumbens. | Compound accesses and modulates the mesolimbic dopamine system. | [8] |

| In Vivo Microdialysis | Monkey | 0.1 mg/kg | Modulated cocaine-induced dopamine increases in the nucleus accumbens. | Compound reaches and acts upon dopaminergic circuits in the primate brain. | [13] |

| Electrophysiology | Rat | 160-640 µg/kg (i.v.) | Increased firing rate and bursting of VTA dopaminergic neurons. | Direct modulation of neuronal activity in a deep brain structure. | [8] |

| Social Interaction Test | Rat | 0.1-1 mg/kg (i.p.) | Anxiolytic-like effect (increased social interaction time). | Modulation of complex behaviors regulated by central neural circuits. | [1] |

| SSRI Augmentation | Rat | 0.5 mg/kg | Enhanced citalopram-induced increases in hippocampal 5-HT. | Compound interacts with central serotonergic pathways. | [9] |

| PET Imaging | Non-human primate | 0.1 - 1.0 mg/kg | Blocked radioligand binding to 5-HT2C receptors in the choroid plexus. | Direct evidence of target engagement and receptor occupancy in the brain. | [11][12] |

Experimental Protocols

In Vivo Microdialysis for Neurotransmitter Release

This technique is used to measure extracellular levels of neurotransmitters like dopamine and serotonin in specific brain regions of living animals.

-

Surgical Preparation: Rats are anesthetized, and a guide cannula is stereotaxically implanted, targeting a brain region such as the nucleus accumbens or hippocampus. The cannula is secured to the skull. Animals are allowed to recover for several days.

-

Microdialysis Procedure: On the day of the experiment, a microdialysis probe is inserted into the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

-

Baseline Sampling: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: SB 242084 or its vehicle is administered systemically (e.g., via intraperitoneal injection).

-

Post-Treatment Sampling: Dialysate collection continues for several hours to monitor changes in neurotransmitter concentrations resulting from the drug's action.

-

Sample Analysis: The collected dialysate samples are analyzed using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) to quantify the concentrations of dopamine, serotonin, and their metabolites.[8][9]

Antagonism of mCPP-Induced Hypolocomotion

This behavioral assay assesses the in vivo potency of a 5-HT2C antagonist.

-

Animal Habituation: Rats are individually placed in an open-field arena or activity chamber and allowed to habituate for a period (e.g., 30-60 minutes).

-

Pre-treatment: Animals are administered SB 242084 (or vehicle) via the desired route (i.p. or p.o.) at various doses.

-

Agonist Challenge: After a set pre-treatment time (e.g., 20 minutes for i.p.), the 5-HT2C agonist mCPP (e.g., 7 mg/kg, i.p.) is administered to induce a reduction in locomotor activity.[1]

-

Locomotor Activity Measurement: Immediately following the mCPP injection, the animal is returned to the activity chamber, and locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified duration (e.g., 30-60 minutes).

-

Data Analysis: The locomotor activity of animals treated with SB 242084 and mCPP is compared to that of animals treated with vehicle and mCPP. A successful reversal of hypolocomotion indicates central 5-HT2C receptor blockade.[1]

PET Imaging with a Blocking Agent

This imaging technique directly visualizes receptor occupancy in the brain.

-

Radioligand Administration: A non-human primate is administered a radiolabeled ligand (e.g., [¹¹C]CIMBI-36) that has a high affinity for 5-HT2C receptors.[12]

-

Baseline Scan: A dynamic PET scan is performed to measure the baseline binding of the radioligand in various brain regions, particularly those with high 5-HT2C receptor density like the choroid plexus.

-

Antagonist Challenge: In a subsequent session, the animal is pre-treated with a dose of unlabeled SB 242084.

-

Post-Blockade Scan: The radioligand is administered again, and a second PET scan is performed.

-

Data Analysis: The binding potential of the radioligand in the post-blockade scan is compared to the baseline scan. A significant reduction in radioligand binding in the presence of SB 242084 demonstrates that the compound has crossed the BBB and is occupying the target 5-HT2C receptors, preventing the radioligand from binding.[11][12]

Visualizations: Pathways and Workflows

Signaling Pathway of SB 242084 Action

The following diagram illustrates the mechanism by which SB 242084 antagonizes the 5-HT2C receptor and its downstream effect on the mesolimbic dopamine system.

Caption: Mechanism of SB 242084 action on dopaminergic neurons.

Experimental Workflow for In Vivo Microdialysis

This diagram outlines the typical steps involved in an in vivo microdialysis experiment to assess the effect of SB 242084 on neurotransmitter levels.

Caption: Workflow for an in vivo microdialysis experiment.

Conclusion

SB 242084 dihydrochloride (B599025) is a well-validated, brain-penetrant 5-HT2C receptor antagonist. While direct pharmacokinetic measurements of its CNS distribution are not widely published, its ability to cross the blood-brain barrier is unequivocally demonstrated by a substantial body of evidence from in vivo neurochemical, electrophysiological, behavioral, and imaging studies. The compound's capacity to engage central 5-HT2C receptors and elicit predictable downstream effects on neurotransmitter systems and complex behaviors makes it an invaluable tool for CNS research. This proven brain penetrance was fundamental to its investigation for neuropsychiatric disorders and solidifies its continued use in preclinical studies aimed at understanding the role of the 5-HT2C receptor in brain function and disease.

References

- 1. SB 242084, a selective and brain penetrant 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. um.edu.mt [um.edu.mt]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. biorxiv.org [biorxiv.org]

- 7. SB 242084, a Selective and Brain Penetrant 5-HT2C Receptor Antagonist | Semantic Scholar [semanticscholar.org]

- 8. SB 242084, a selective serotonin2C receptor antagonist, increases dopaminergic transmission in the mesolimbic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigation of the SSRI augmentation properties of 5-HT(2) receptor antagonists using in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Blockade of Serotonin 2C Receptors with SB-242084 Moderates Reduced Locomotor Activity and Rearing by Cannabinoid 1 Receptor Antagonist AM-251 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Imaging the 5-HT2C receptor with PET: Evaluation of 5-HT2C and 5-HT2A affinity of pimavanserin in the primate brain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Serotonin 2C Receptor Antagonist SB 242084 Exhibits Abuse-Related Effects Typical of Stimulants in Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

SB 242084 dihydrochloride binding affinity

An In-Depth Technical Guide to the Binding Affinity of SB 242084 Dihydrochloride (B599025)

Introduction

SB 242084 is a potent and selective antagonist for the serotonin (B10506) 5-HT2C receptor.[1] Renowned for its high affinity and significant selectivity over other serotonin receptor subtypes and different neurotransmitter receptors, it serves as a critical tool in pharmacological research.[2][3] This compound is brain-penetrant and has demonstrated anxiolytic-like activity in preclinical models without the sedative or hyperphagic side effects associated with less selective compounds.[2][3] This guide provides a comprehensive overview of the binding affinity of SB 242084, detailing its quantitative binding parameters, the experimental protocols used for their determination, and the relevant signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of SB 242084 has been extensively characterized across a range of neurotransmitter receptors. The data consistently highlights its high affinity and selectivity for the 5-HT2C receptor. The following tables summarize the key quantitative data from radioligand binding assays.

Table 1: SB 242084 Binding Affinity (pKi) for Serotonin (5-HT) Receptors

| Receptor Subtype | pKi Value | Selectivity vs. 5-HT2C |

| 5-HT2C | 8.2 - 9.0 [2][3][4][5][6] | - |

| 5-HT2B | 7.0[5][7] | ~100-fold[3] |

| 5-HT2A | 6.8[5][7] | ~158-fold[3] |

| 5-HT1A | 6.4[7] | >100-fold |

| 5-HT1B | 6.4[7] | >100-fold |

| 5-HT1D | 6.4[7] | >100-fold |

| 5-HT1E | 6.0[7] | >100-fold |

| 5-HT7 | 6.1[7] | >100-fold |

| 5-HT6 | 6.0[7] | >100-fold |

| 5-HT1F | <6.1[7] | >100-fold |

| 5-HT4 | <5.5[7] | >100-fold |

Table 2: SB 242084 Binding Affinity (pKi) for Other Receptors